molecular formula C6H6BrNO B12365905 3-bromo-4-methyl-3H-pyridin-2-one

3-bromo-4-methyl-3H-pyridin-2-one

Cat. No.: B12365905
M. Wt: 188.02 g/mol
InChI Key: JVGBTHQXYPWZRV-UHFFFAOYSA-N
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Description

3-bromo-4-methyl-3H-pyridin-2-one is a heterocyclic compound that belongs to the pyridine family Pyridine derivatives are known for their wide range of biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-methyl-3H-pyridin-2-one typically involves the bromination of 4-methyl-3H-pyridin-2-one. One common method is the reaction of 4-methyl-3H-pyridin-2-one with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-methyl-3H-pyridin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or potassium thiolate in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

    Substitution: Formation of 3-amino-4-methyl-3H-pyridin-2-one.

    Oxidation: Formation of 3-bromo-4-formyl-3H-pyridin-2-one.

    Reduction: Formation of 3-bromo-4-methyl-3H-pyridin-2-amine.

Scientific Research Applications

3-bromo-4-methyl-3H-pyridin-2-one has several applications in scientific research:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-3H-pyridin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-3-methyl-3H-pyridin-2-one
  • 3-chloro-4-methyl-3H-pyridin-2-one
  • 3-bromo-4-ethyl-3H-pyridin-2-one

Uniqueness

3-bromo-4-methyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 3-position and the methyl group at the 4-position allows for selective functionalization, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C6H6BrNO

Molecular Weight

188.02 g/mol

IUPAC Name

3-bromo-4-methyl-3H-pyridin-2-one

InChI

InChI=1S/C6H6BrNO/c1-4-2-3-8-6(9)5(4)7/h2-3,5H,1H3

InChI Key

JVGBTHQXYPWZRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NC(=O)C1Br

Origin of Product

United States

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